Product packaging for 5-methoxy-4aH-quinazolin-4-one(Cat. No.:)

5-methoxy-4aH-quinazolin-4-one

Cat. No.: B12347163
M. Wt: 176.17 g/mol
InChI Key: PBZMNWWNINSGQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-4aH-quinazolin-4-one is a quinazolinone derivative intended for research and development purposes in medicinal chemistry and drug discovery. The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, known for its wide spectrum of pharmacological activities and presence in several approved drugs . Researchers are exploring this class of compounds for the development of novel therapeutic agents due to its significant potential for multi-target drug design . Quinazolin-4-one-based compounds have demonstrated potent biological activities in scientific research, including anticancer effects through mechanisms such as dual inhibition of kinases and histone deacetylases (HDAC) , as well as selective inhibition of specific enzymes like VEGFR-2 and PI3Kγ/δ . Other investigated activities for related analogs include negative allosteric modulation of the mGlu7 receptor with antipsychotic-like properties and activation of glucokinase for potential antidiabetic applications . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers are encouraged to consult the current scientific literature for the latest advancements regarding the applications and properties of quinazolin-4-one derivatives.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B12347163 5-methoxy-4aH-quinazolin-4-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

5-methoxy-4aH-quinazolin-4-one

InChI

InChI=1S/C9H8N2O2/c1-13-7-4-2-3-6-8(7)9(12)11-5-10-6/h2-5,8H,1H3

InChI Key

PBZMNWWNINSGQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=NC=NC(=O)C21

Origin of Product

United States

Elucidation of Molecular Structure and Conformation of 5 Methoxy 4ah Quinazolin 4 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. Through a combination of one-dimensional and two-dimensional techniques, it is possible to map the carbon framework and the relative positions of protons, providing a detailed picture of the molecule's connectivity and spatial arrangement.

One-Dimensional NMR Techniques (e.g., ¹H, ¹³C)

One-dimensional NMR provides fundamental information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a 5-methoxy-substituted quinazolinone would exhibit characteristic signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing carbonyl and imine functionalities. For the analogous compound 7-methoxy-2-isopropylquinazolin-4(3H)-one, the methoxy protons appear as a sharp singlet around 3.93 ppm. rsc.org Protons on the benzene (B151609) ring typically appear in the range of 7.0-8.2 ppm, with their specific shifts and coupling patterns determined by their position relative to the substituents. rsc.org The N-H proton is often observed as a broad singlet at a downfield chemical shift, typically above 11.0 ppm, due to its acidic nature and potential for hydrogen bonding. researchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon (C4) of the quinazolinone ring is typically the most deshielded, appearing significantly downfield. For instance, in 7-methoxy-2-isopropylquinazolin-4(3H)-one, the carbonyl carbon resonates at approximately 164.9 ppm. rsc.org The carbon atom of the methoxy group is found in the upfield region, typically around 55-56 ppm. amazonaws.comnih.gov The aromatic carbons display signals in the range of approximately 105-150 ppm. The carbon atom attached to the methoxy group (C5) would be expected to be significantly shielded by the oxygen atom's electron-donating effect.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Methoxy-Substituted Quinazolinones

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Compound Reference
C=O-~161-165General Quinazolinones rsc.org
Ar-H~7.0 - 8.2~105 - 150General Quinazolinones rsc.org
-OCH₃~3.9~55-567-methoxy-2-isopropylquinazolin-4(3H)-one rsc.orgamazonaws.com
N-H>11.0-General Quinazolinones researchgate.net

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to confirm the connectivity of protons on the aromatic ring, revealing which protons are adjacent to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This technique allows for the unambiguous assignment of carbon signals based on the chemical shifts of their attached protons. For example, the signal for the methoxy protons would correlate with the signal for the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). columbia.edu This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and piecing together different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the C5 carbon, and between the aromatic protons and the carbonyl carbon (C4). juniperpublishers.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. juniperpublishers.com This is vital for determining the three-dimensional structure and conformation of the molecule. For example, a NOESY experiment could show a spatial correlation between the methoxy protons and the proton at the C6 position on the aromatic ring, confirming the position of the methoxy group.

Conformational Analysis via NMR

Conformational analysis of the quinazolinone ring system can be investigated using NMR, particularly through NOESY experiments. For the largely planar aromatic quinazolin-4(3H)-one system, conformational flexibility is limited. However, for the non-aromatic 5-methoxy-4aH-quinazolin-4-one, the heterocyclic ring would adopt a non-planar conformation, likely a half-chair or boat-like form. nih.gov NOESY data would be essential to determine the spatial relationships between the substituent at C5 and the protons on the heterocyclic ring, thereby defining its preferred conformation. nih.gov The detection of through-space interactions between specific protons allows for the construction of a three-dimensional model of the molecule as it exists in solution. juniperpublishers.com

Advanced Vibrational Spectroscopy

Infrared (IR) Spectroscopic Fingerprint Analysis

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique "fingerprint" of the molecule, with specific peaks corresponding to different functional groups.

For a quinazolinone structure, several characteristic absorption bands are expected. The most prominent would be the strong absorption from the carbonyl (C=O) group stretch, which typically appears in the range of 1660-1700 cm⁻¹. derpharmachemica.comresearchgate.net The N-H stretching vibration is usually observed as a broader band in the region of 3100-3500 cm⁻¹. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic ring give rise to bands in the 1450-1600 cm⁻¹ region. The C-O stretching of the methoxy group would be expected to produce a strong band in the 1000-1300 cm⁻¹ region. derpharmachemica.com

Interactive Data Table: Characteristic IR Absorption Bands for Quinazolinones

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
N-HStretch3100 - 3500
Aromatic C-HStretch3000 - 3100
C=O (Amide)Stretch1660 - 1700 derpharmachemica.com
C=N / C=CStretch1450 - 1600
C-O (Aryl Ether)Stretch1200 - 1275

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, non-polar bonds or symmetric vibrations often produce strong Raman signals.

Specific experimental Raman data for this compound or its aromatic isomer is not readily found in the surveyed literature. However, one would expect to observe characteristic bands for the quinazolinone core. The aromatic ring breathing modes, which involve the symmetric expansion and contraction of the ring, typically give rise to strong Raman signals. Vibrations of the C=C and C=N bonds would also be Raman active. While a Raman spectrum for a dihydro-diphenyl-quinazolinone derivative is available in spectral databases, detailed assignments for the 5-methoxy derivative are not available. spectrabase.com

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry is a powerful analytical technique used to determine the elemental formula of a compound with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. While specific HRMS data for this compound is not available in the provided search results, the analysis of a closely related structural isomer, 4-methoxyquinazoline, offers a clear example of the data this technique provides. For 4-methoxyquinazoline, the calculated mass for the protonated molecule [M+H]⁺ (C₉H₉N₂O) is 161.0709. nih.gov The experimentally found value was 161.0708, confirming the elemental composition with remarkable precision. nih.gov This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Analysis Type Parameter Value
Compound 4-methoxyquinazoline
Formula C₉H₉N₂O
Ion [M+H]⁺
Calculated m/z 161.0709
Found m/z 161.0708

This table is based on data for the isomer 4-methoxyquinazoline as a reference for the technique's application.

Single-Crystal X-ray Diffraction for Solid-State Geometric Parameters

Crystals of 4-methoxyquinazoline were analyzed and found to belong to the monoclinic crystal system. nih.govnih.gov The specific space group was determined, and the unit cell dimensions were precisely measured. nih.govnih.gov The analysis revealed that the quinazoline (B50416) ring system is nearly planar. nih.gov In the crystal, molecules of 4-methoxyquinazoline form π–π stacks, which is a key feature of its crystal packing. nih.gov This type of detailed structural data is invaluable for understanding intermolecular interactions and the physical properties of the compound in its solid state.

Crystallographic Data for 4-methoxyquinazoline

Parameter Value Reference
Chemical Formula C₉H₈N₂O nih.gov
Crystal System Monoclinic nih.gov
a 6.9590 (6) Å nih.govnih.gov
b 4.0517 (3) Å nih.govnih.gov
c 13.5858 (12) Å nih.govnih.gov
β 91.754 (8)° nih.govnih.gov
Volume (V) 382.88 (6) ų nih.gov
Z 2 nih.govnih.gov

This table presents data for the isomer 4-methoxyquinazoline to demonstrate the outputs of a single-crystal X-ray diffraction study.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. When a molecule absorbs light in this region, an electron is promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the presence of chromophores and conjugated π systems.

The quinazolinone core, with its fused aromatic and heterocyclic rings, contains multiple chromophores and an extended system of conjugated double bonds. This structure is expected to give rise to specific electronic transitions, primarily π → π* and n → π* transitions.

π → π transitions:* These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-intensity absorptions.

n → π transitions:* These are lower-intensity absorptions resulting from the promotion of an electron from a non-bonding orbital (n), such as those on the nitrogen and oxygen atoms, to a π* antibonding orbital.

While specific experimental UV-Vis absorption maxima (λmax) for this compound are not available in the search results, the presence of the methoxy group (an auxochrome) attached to the quinazolinone chromophore is expected to influence the absorption wavelengths. Typically, auxochromes like the methoxy group can cause a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift).

Computational Chemical Insights into 5 Methoxy 4ah Quinazolin 4 One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, reactivity, and other properties of molecules. nih.gov Calculations for quinazolinone derivatives are often performed using the B3LYP functional with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational efficiency. tandfonline.comufms.br

The electronic properties and reactivity of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov The energy gap (ΔE) between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability. nih.govnih.gov

In studies of various quinazolinone derivatives, DFT calculations have been used to determine these key electronic parameters. For instance, a computational study on quinazolin-12-one derivatives calculated HOMO-LUMO energy gaps to predict chemical reactivity. nih.gov Another study on different quinazolinone derivatives found that the energy gap is a key indicator of charge transfer interactions within the molecule, which can be linked to its bioactivity. crystalpen.in A smaller energy gap facilitates easier electron transitions to an excited state. nih.gov

Table 1: Representative Frontier Orbital Energies for Analogous Quinazolinone Derivatives

Compound HOMO (eV) LUMO (eV) Energy Gap (ΔE) (eV) Source
Quinazolinone Derivative (AYQ) Not Specified Not Specified 4.999
Methaqualone (Q1) Not Specified Not Specified 4.992 ufms.br
Mecloqualone (Q3) Not Specified Not Specified 5.005 ufms.br

This table presents data for analogous compounds to illustrate typical values for the quinazolinone scaffold.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying the electrophilic and nucleophilic sites, which are crucial for understanding intermolecular interactions, including ligand-receptor binding. sapub.org In an MEP map, regions of negative potential (typically colored red or yellow) correspond to electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.net

For the quinazolinone scaffold, MEP maps consistently show a significant region of negative electrostatic potential around the carbonyl oxygen (C=O) and the nitrogen atoms of the pyrimidine (B1678525) ring. researchgate.net This indicates these are the primary sites for hydrogen bond accepting interactions. The fused benzene (B151609) ring typically displays a more neutral (green) or slightly positive potential, depending on the substituents. The presence of a methoxy (B1213986) group at the 5-position would likely introduce an additional region of negative potential around its oxygen atom, further influencing the molecule's interaction profile.

DFT calculations are widely used to predict spectroscopic properties like infrared (IR) and nuclear magnetic resonance (NMR) spectra. crystalpen.in These theoretical predictions are valuable for confirming the structure of newly synthesized compounds by comparing them with experimental data.

For quinazolinone derivatives, studies have shown a good correlation between theoretical and experimental vibrational frequencies. For example, DFT calculations have accurately predicted the characteristic stretching vibrations of N-H (~3400 cm⁻¹) and C=O (~1670-1740 cm⁻¹) groups in the quinazolinone core. crystalpen.innih.gov Similarly, theoretical NMR chemical shifts can be calculated to aid in spectral assignment. The accuracy of these predictions relies on the chosen level of theory and basis set, with B3LYP/6-311++G(d,p) being a commonly employed method. tandfonline.comcrystalpen.in

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is particularly useful for studying the stability of a ligand within a protein's binding pocket and the nature of their interactions. researchgate.net Simulations are often run for periods of nanoseconds (ns) to observe the conformational changes and binding stability. nih.govtandfonline.com

Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are two key metrics used to analyze MD simulation trajectories.

RMSD measures the average deviation of a molecule's or atom's position over time relative to a reference structure (usually the initial frame). A plot of RMSD versus time is used to assess the stability of the system. The simulation is considered to have reached equilibrium when the RMSD value plateaus, indicating that the complex is conformationally stable. github.io For quinazolinone derivatives in complex with proteins, RMSD values that stabilize within a range of 1.5-3.0 Å are typical for a stable simulation. tandfonline.com

RMSF calculates the fluctuation of each individual residue (in a protein) or atom (in a ligand) around its average position during the simulation. github.io High RMSF values indicate greater flexibility, which often corresponds to loop regions in a protein or flexible side chains on a ligand. Lower RMSF values in the binding site residues suggest that the ligand has formed stable interactions that restrict their movement. nih.gov

Table 2: Representative MD Simulation Parameters for Quinazolinone-Protein Complexes

System Simulation Time (ns) Average Protein RMSD (Å) Key Findings Source
Quinazolinone-MMP-13 Complex 10 ~2.0 - 2.5 Stable U-shaped conformation observed. nih.gov
Quinazolinone (1f)-PARP1 Complex 100 ~1.5 - 2.25 System settled at an RMSD of ~1.75 Å. tandfonline.com
Quinazolinone (1f)-STAT3 Complex 100 ~1.5 - 2.25 System settled at an RMSD of ~2.00 Å. tandfonline.com

This table presents data for analogous systems to illustrate typical values and outcomes from MD simulations.

MD simulations are instrumental in elucidating the specific interactions that contribute to the stability of a ligand-protein complex. For quinazolinone derivatives, studies have identified several key types of interactions responsible for their binding affinity to various protein targets, such as kinases and metalloproteinases. nih.govrsc.org

Commonly observed interactions include:

Hydrogen Bonds: The carbonyl oxygen and nitrogen atoms of the quinazolinone core are frequent participants in hydrogen bonding with amino acid residues in the protein's active site, such as with residues like Serine, Aspartic Acid, and Glycine. nih.govrsc.org

Hydrophobic Interactions: The fused benzene ring of the quinazolinone scaffold often engages in hydrophobic interactions with nonpolar residues like Alanine, Valine, and Leucine. researchgate.net

Pi-Pi Stacking: The aromatic nature of the quinazolinone ring system allows for favorable π-π stacking interactions with aromatic residues such as Phenylalanine, Tyrosine, or Tryptophan within the binding pocket. researchgate.net

In simulations of quinazolinone inhibitors with targets like Matrix Metalloproteinase-13 (MMP-13) and Phosphoinositide 3-kinase δ (PI3Kδ), specific residues such as Ala238, Thr245, Ser250, and Gly248 (for MMP-13) and Glu826, Val828, and Ser831 (for PI3Kδ) have been identified as crucial for forming stable hydrogen bonds and electrostatic interactions. nih.govrsc.org The stability of these interactions over the course of an MD simulation is a strong indicator of the ligand's potential efficacy as an inhibitor.

Free Energy Landscape (FEL) Profiling

The Free Energy Landscape (FEL) is a fundamental concept in computational chemistry that maps the potential energy of a molecule as a function of its conformational degrees of freedom. Profiling the FEL of 5-methoxy-4aH-quinazolin-4-one would provide critical insights into its dynamic behavior and stability. By employing enhanced sampling molecular dynamics simulations, it is possible to explore the conformational space of the molecule comprehensively.

The analysis of the FEL would reveal the most stable conformations (local minima on the energy landscape) of the this compound molecule. It would also identify the transition states (saddle points) that connect these stable states, allowing for the calculation of the energy barriers between different conformations. This information is vital for understanding the molecule's flexibility, the probability of adopting specific shapes, and the kinetics of conformational changes. For instance, the orientation of the methoxy group relative to the quinazolinone ring system can be a key factor in its interaction with biological targets, and FEL profiling can quantify the energetic favorability of different rotamers. While specific FEL studies on this compound are not extensively documented in publicly available literature, this computational approach remains a powerful tool for characterizing its intrinsic dynamic properties.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of ligands to the active sites of proteins and other biological macromolecules.

Molecular docking studies are instrumental in predicting how this compound might interact with various biological targets. The quinazolinone scaffold is known to be a "privileged" structure in medicinal chemistry, capable of interacting with a wide range of protein targets, including kinases, polymerases, and bromodomains.

For a closely related quinazolinone derivative, RVX-208, which features methoxy groups, X-ray crystallography and docking studies have elucidated its binding mode within the hydrophobic pocket of BET bromodomains like BRD4. plos.org These studies revealed that the binding is driven by a combination of hydrophobic interactions and specific hydrogen bonds. A key finding was the role of water-mediated interactions involving the quinazolin-4-one ketone and the methoxy oxygens with residues in the binding pocket, such as Tyr97 and Gln85 in BRD4. plos.org

For this compound, docking simulations would predict similar binding patterns. The methoxy group at the 5-position could engage in specific hydrogen bonds, either directly or via water molecules, with polar residues in an active site. The quinazolinone core would likely form hydrophobic and π-stacking interactions. The specificity of these interactions determines the compound's affinity and selectivity for a particular target. For example, in kinase inhibition, the quinazolinone core often acts as a hinge-binder, forming hydrogen bonds with the backbone of the protein's hinge region. The 5-methoxy substituent would then project into a specific pocket, where its size, polarity, and hydrogen-bonding capacity would dictate the binding affinity and selectivity profile.

Table 1: Predicted Interaction Profile for a Methoxy-Quinazolinone Scaffold in a BET Bromodomain (BRD4) Active Site

Interacting Residue (BRD4)Interaction TypeMoiety of Ligand Involved
Tyr97Water-mediated Hydrogen BondQuinazolin-4-one Ketone Oxygen
Tyr97Water-mediated Hydrogen Bond5-Methoxy Oxygen
Gln85Water-mediated Hydrogen Bond7-Methoxy Oxygen
Trp81, Phe83, Val87Hydrophobic InteractionsQuinazolinone Ring System
Asn140Hydrogen BondNot specified for this scaffold

The assessment of ligand orientation is a primary output of molecular docking simulations. The predicted pose of this compound within an active site is crucial for understanding its potential mechanism of action. The docking algorithms sample a large number of possible orientations and score them based on a scoring function that estimates the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazolinone derivatives, QSAR models are valuable for predicting the activity of new analogs and for providing insights into the structural features that are important for their mechanism of action. rsc.org

To develop a QSAR model for a series of 5-substituted quinazolinone analogs, a dataset of compounds with measured biological activity (e.g., IC50 values for enzyme inhibition) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices).

A statistical method, such as multiple linear regression, partial least squares, or machine learning algorithms, is then used to build a model that correlates the descriptors with the biological activity. A robust QSAR model can predict the activity of this compound based on its calculated descriptors. Furthermore, the model can provide mechanistic insights. For instance, if a descriptor related to the hydrogen-bond accepting capacity of the 5-position substituent is found to be positively correlated with activity, it would suggest that a hydrogen bond interaction at this position is crucial for the biological effect. This aligns with findings from molecular docking that highlight the importance of specific interactions. rsc.org

Table 2: Representative Descriptor Classes for QSAR Modeling of Quinazolinone Derivatives

Descriptor ClassExamplesPotential Insight for this compound
Electronic Partial Charge, Dipole Moment, HOMO/LUMO energiesInfluence of the electron-donating methoxy group on reactivity and binding.
Steric Molecular Volume, Surface Area, Molar RefractivityImpact of the size and shape of the methoxy group on fitting into the active site.
Hydrophobic LogP, Polar Surface Area (PSA)Contribution of the methoxy group to overall lipophilicity and cell permeability.
Topological Connectivity Indices, Shape IndicesRelationship between the molecular graph and biological activity.

In Silico Reaction Pathway Elucidation and Mechanistic Rationalization

Computational chemistry provides powerful tools for elucidating reaction mechanisms, rationalizing observed product distributions, and predicting the feasibility of synthetic pathways. The synthesis of the quinazolin-4-one scaffold typically involves the cyclization of N-acylanthranilic acid derivatives or related precursors.

For the synthesis of this compound, a plausible route would start from 2-amino-6-methoxybenzoic acid. The elucidation of the reaction pathway using in silico methods would involve several steps. First, density functional theory (DFT) calculations can be used to model the geometries and energies of the reactants, intermediates, transition states, and products for each step of the proposed mechanism. This allows for the calculation of activation energies and reaction enthalpies.

For example, in the cyclization step to form the quinazolinone ring, computational modeling can help to determine whether the reaction proceeds through a concerted or a stepwise mechanism. It can also be used to study the effect of catalysts or different reaction conditions on the energy profile of the reaction. By comparing the calculated activation energies for competing pathways, it is possible to predict the major product, rationalize the observed regioselectivity, and suggest modifications to the reaction conditions to improve the yield of the desired this compound product. These computational studies provide a molecular-level understanding of the reaction mechanism that complements experimental investigations. researchgate.net

Molecular Mechanism of Action and Biological Target Interactions

Enzyme and Receptor Modulatory Mechanisms

Quinazolinone-based compounds have been extensively studied as modulators of key enzymes and receptors. Their mechanisms range from allosteric modulation of complex receptor systems to direct competitive inhibition at the active sites of critical enzymes involved in cell signaling, DNA repair, and immune responses.

Derivatives of the quinazolinone scaffold have been identified as potent allosteric modulators of metabotropic glutamate (B1630785) receptors (mGlus). nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (glutamate) binds. researchgate.net This binding induces a conformational change in the receptor, thereby altering its response to the endogenous ligand. researchgate.net

Specifically, quinazolin-4-one derivatives have been developed as negative allosteric modulators (NAMs) of the mGlu7 receptor. nih.gov The mGlu7 receptor, a class C G protein-coupled receptor (GPCR), is widely expressed in the brain and plays a role in regulating the release of neurotransmitters like GABA. nih.gov By binding to an allosteric site, these quinazolinone-based NAMs weaken the receptor's function, which can facilitate the release of GABA. nih.gov This mechanism is significant because an increase in GABAergic activity can counteract abnormal glutamatergic excitation, a process implicated in certain neurological disorders. nih.gov

In the search for new mGlu7 NAMs, a library of compounds was synthesized and tested, with active compounds being found exclusively within the quinazolinone chemotype. researchgate.net One such derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), demonstrated an IC50 value of 6.14 µM for mGlu7 and was selective over other group III mGlu receptors. researchgate.net This highlights the potential of the quinazolinone scaffold to finely tune neurotransmitter systems through allosteric receptor modulation.

The quinazoline (B50416) nucleus is a foundational structure for a multitude of protein kinase inhibitors. dntb.gov.ua Many of these compounds function by competing with adenosine (B11128) triphosphate (ATP) at the catalytic site of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling cascades. epo.org Overexpression or mutation of protein kinases is a hallmark of many cancers, making them critical therapeutic targets. dntb.gov.ua

Epidermal Growth Factor Receptor (EGFR): The 4-anilinoquinazoline (B1210976) scaffold is a classic pharmacophore for EGFR inhibitors. dntb.gov.ua Marketed drugs like Gefitinib and Erlotinib are quinazoline derivatives that bind to the ATP-binding site of EGFR, inhibiting its kinase activity and blocking the Ras signal transduction pathway, which prevents cancer cell growth. epo.org Numerous quinazolin-4(3H)-one derivatives have been developed as potent EGFR inhibitors, with some showing IC50 values in the nanomolar range. nih.gov Molecular docking studies reveal that these compounds can interact with key residues in the DFG motif of the ATP-binding site, acting as type-I ATP competitive inhibitors. nih.gov

BRAFV600E: The BRAF kinase is another key target in cancer therapy. Certain quinazolinone derivatives have been identified as multi-kinase inhibitors with activity against the BRAFV600E mutant. dntb.gov.ua For instance, one derivative demonstrated an IC50 of 2.50 µM against BRAFV600E. dntb.gov.ua

PI3K, HDAC, and Aurora A: The versatility of the quinazolin-4(3H)-one moiety extends to the inhibition of other critical enzyme families. nih.gov Derivatives have been reported to possess inhibitory activity against phosphatidylinositol 3-kinase (PI3Kα), histone deacetylase (HDAC), and Aurora A kinase, all of which are crucial regulators of cell growth, proliferation, and survival. nih.gov

Target KinaseExample Quinazolinone Derivative TypeReported IC50Reference
EGFR4-Anilinoquinazolines0.02 µM
BRAFV600EQuinazolinone derivative 37e2.50 µM dntb.gov.ua
CDK2Substituted quinazolin-4(3H)-one (2i)0.173 µM nih.gov
VEGFR-2Quinazoline derivative 22a60.00 nM dntb.gov.ua
HER2Substituted quinazolin-4(3H)-onePotent Inhibition nih.gov

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical for the repair of single-strand DNA breaks through the base excision repair pathway. Inhibiting PARP is a key strategy in cancer therapy, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations (a concept known as synthetic lethality).

The quinazolinone scaffold has been successfully utilized as a bioisostere of the phthalazinone core found in established PARP inhibitors like Olaparib . These quinazolinone-based inhibitors function by binding to the catalytic domain of PARP-1, occupying the nicotinamide (B372718) binding site and preventing the enzyme from using its substrate, NAD+. This catalytic inhibition blocks the synthesis of poly(ADP-ribose) chains, which are necessary for recruiting other DNA repair proteins.

A more profound mechanism of action for many PARP inhibitors is "PARP trapping". The inhibitor-bound PARP enzyme becomes locked onto the site of DNA damage, forming a cytotoxic PARP-DNA complex. This complex physically obstructs DNA replication and transcription, leading to double-strand breaks that are particularly lethal to cancer cells with homologous recombination deficiencies. Several quinazolinone derivatives have shown potent PARP-1 inhibitory activity, with compounds like 12c exhibiting an IC50 of 30.38 nM, comparable to Olaparib.

The complement system is a component of the innate immune system, and its dysregulation is implicated in various inflammatory and autoimmune diseases. The alternative pathway of the complement system acts as an amplification loop and is driven by the serine protease Factor B. Inhibition of Factor B is therefore a promising therapeutic strategy for controlling complement-mediated diseases.

Patent literature describes the development of quinazoline compounds as inhibitors of Complement Factor B. These compounds are designed to inhibit the alternative complement pathway, which is linked to disorders such as age-related macular degeneration and paroxysmal nocturnal hemoglobinuria. While detailed, peer-reviewed mechanistic studies on specific 5-methoxy-4aH-quinazolin-4-one derivatives are not extensively available, the patent filings indicate that the quinazoline scaffold is being actively explored for its potential to modulate this key component of the immune system.

Intracellular Signaling Pathway Modulation

Beyond direct enzyme and receptor inhibition, quinazolinone derivatives can modulate fundamental intracellular processes by interacting with structural proteins that are essential for cell division and integrity.

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for forming the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy that leads to mitotic arrest and subsequent apoptosis.

Certain quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization. These agents often act by binding to the colchicine (B1669291) site on β-tubulin. This binding site is located at the interface between α- and β-tubulin monomers, and ligand binding sterically hinders the incorporation of the tubulin dimer into a growing microtubule polymer.

A novel series of quinazoline-4-(6-methoxytetrahydroquinoline) analogues has been designed and synthesized as potent tubulin polymerization inhibitors. One such compound, 4a4 , exhibited powerful antiproliferative activities with IC50 values in the nanomolar range. A high-resolution co-crystal structure of 4a4 bound to tubulin (PDB code: 8YER) confirmed its binding to the colchicine site, providing a precise molecular basis for its mechanism of action. This interaction effectively suppresses microtubule dynamics, induces G2/M phase cell cycle arrest, and triggers apoptosis in cancer cells.

Induction of Apoptosis via Specific Molecular Pathways (e.g., Cytochrome c-mediated)

The quinazolinone scaffold is a core component of molecules capable of inducing apoptosis, or programmed cell death, in cancer cells. One of the primary mechanisms involves the intrinsic apoptotic pathway, which is heavily dependent on the mitochondria. Research on novel quinazolinone derivatives has demonstrated their ability to trigger this pathway in human leukemia MOLT-4 cells.

A key event in this process is the release of cytochrome c from the mitochondrial intermembrane space into the cytosol. Cytochrome c, normally involved in the electron transport chain for ATP production, takes on a pro-apoptotic role in the cytosol. Here, it binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). This binding event, in the presence of ATP, causes Apaf-1 to oligomerize and form a large protein complex known as the apoptosome. The apoptosome then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 proceeds to activate effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death. Studies have shown that quinazolinone derivatives can induce the expression of cytochrome c and various caspases, confirming their role in this signaling cascade.

Modulation of Cell Cycle Progression (e.g., G0/G1, S, G2/M Phase Arrest)

In addition to inducing apoptosis, derivatives of this compound can exert their anti-proliferative effects by modulating the cell cycle. The cell cycle is a tightly regulated process that governs cell division, and its disruption can prevent cancer cells from multiplying.

Certain methoxy-quinolyl derivatives have been found to induce cell cycle arrest at the G1 phase. This arrest prevents cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. The mechanism for this G1 arrest can involve the suppression of key regulatory proteins like PFKFB4.

Other related compounds, such as the stilbenoid 3,4,5-trimethoxy-4'-bromo-cis-stilbene, have been shown to cause cell cycle arrest at the G2/M phase in human lung cancer cells. This arrest at the G2/M checkpoint prevents the cell from entering mitosis. Such an arrest is often associated with the upregulation of tumor suppressor proteins like p53 and the cyclin-dependent kinase inhibitor p21, alongside the downregulation of proteins essential for mitotic entry, such as cyclin B1. Similarly, the alkaloid erythraline (B1235506) has been observed to induce G2/M arrest in cervical cancer cells. The ability of various microtubule-disrupting agents to cause arrest in both G1 and G2 phases further highlights the complex cellular responses to chemical compounds. These findings suggest that methoxy-substituted heterocyclic compounds can interfere with multiple phases of the cell cycle, representing a significant mechanism for their anticancer activity.

Mechanistic Basis of Antioxidant Action

Quinazolinone derivatives, particularly those functionalized with polyphenolic groups, exhibit significant antioxidant activity. This activity arises from their ability to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are implicated in cellular damage and various diseases. The antioxidant mechanisms are multifaceted, involving radical scavenging, electron donation, and metal ion chelation.

Radical Scavenging Mechanisms (e.g., DPPH, Nitric Oxide)

A primary mechanism of antioxidant action is the scavenging of free radicals. This is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The DPPH radical is a stable free radical with a characteristic deep violet color. When an antioxidant compound donates a hydrogen atom to the DPPH radical, it becomes a stable, yellow-colored molecule (DPPH-H). The degree of color change, measured spectrophotometrically, is proportional to the radical scavenging capacity of the compound. Phenolic derivatives of quinazolin-4(3H)-one have demonstrated potent activity in this assay, indicating their ability to directly neutralize free radicals through hydrogen atom transfer.

Similarly, these compounds can scavenge nitric oxide (NO) radicals. Nitric oxide is a signaling molecule that can become harmful at high concentrations, contributing to oxidative and nitrosative stress. The ability of quinazolinone derivatives to quench these radicals further underscores their protective antioxidant role.

Electron Transfer Capabilities

Another key aspect of the antioxidant activity of quinazolinone derivatives is their capacity to donate electrons. Many oxidative processes in the body involve electron transfer reactions. Compounds that can readily donate electrons can reduce oxidizing agents, thereby preventing them from damaging biological molecules. Assays that measure the reduction of oxidizing reagents are used to evaluate this electron transfer capability. The presence of electron-rich phenolic groups on the quinazolinone scaffold enhances this ability, allowing the molecules to effectively neutralize oxidants and terminate oxidative chain reactions.

Structure-Mechanism Relationships for this compound Derivatives

The biological activity of quinazolinone derivatives is highly dependent on their molecular structure. Structure-activity relationship (SAR) studies explore how different chemical groups and their positions on the quinazolinone core influence the compound's mechanism of action.

For antimicrobial and cytotoxic activities, substitutions at positions 2 and 3 of the quinazolinone ring are crucial. The presence of a substituted aromatic ring at position 3, along with methyl, amine, or thiol groups at position 2, is often essential for potent activity. Furthermore, the addition of halogen atoms, such as chlorine or bromine, at positions 6 and 8 can enhance the antimicrobial effects.

In the context of inhibiting specific enzymes like the Epidermal Growth Factor Receptor (EGFR) kinase, the SAR is well-defined. The 4-anilino-quinazoline scaffold is a common feature of EGFR inhibitors. The nature of the substituent at the C-7 position of the quinazolinone core is particularly important; bulkier groups like morpholine (B109124) or piperazine (B1678402) are generally favorable for inhibitory activity. The linker between the quinazolinone core and other moieties also plays a role; for instance, an amide linker can be significantly more effective than a methyl-amino linker. The addition of specific motifs, such as a 3-nitro-1,2,4-triazole (B13798) at the C-7 position, can lead to potent dual inhibitors of EGFR and VEGFR2. These studies reveal that strategic modifications to the quinazolinone skeleton, including the placement of methoxy (B1213986) groups and other functional moieties, are key to tuning the compound's biological and mechanistic profile.

Influence of Substituent Position and Electronic Properties on Target Binding

The pharmacological profile of the quinazolinone nucleus is highly dependent on the substitution pattern around the bicyclic system. researchgate.net Structure-activity relationship (SAR) studies have consistently shown that modifications at various positions can significantly alter the biological activity of these compounds. nih.govnih.gov The introduction of different functional groups affects the molecule's lipophilicity, electronic distribution, and steric profile, thereby influencing its ability to bind to target receptors or enzymes.

Research indicates that substituents at positions 2 and 3 of the quinazolinone ring are particularly crucial for modulating activity. researchgate.netnih.gov For instance, the presence of a substituted aromatic ring at the 3-position and groups like methyl or thiol at the 2-position are often considered essential for antimicrobial effects. nih.gov Similarly, the nature of the substituent on a phenyl ring can have a marked impact on the antibacterial profile; compounds with methoxy and methyl-substituted rings have demonstrated higher activity in certain studies compared to those with other electron-donating or withdrawing groups. nih.gov

The 5-methoxy group on the "this compound" introduces an electron-donating group onto the benzene (B151609) portion of the core structure. This can influence the electron density of the entire heterocyclic system, potentially affecting interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions with the biological target. nih.gov The binding of quinazolinone derivatives to target proteins is often facilitated by a combination of these interactions. nih.gov For example, molecular docking studies have shown that the aromatic and pyrimidine (B1678525) rings can engage in π–cation interactions with histidine residues, while amino groups can form hydrogen bonds with aspartate and lysine (B10760008) residues within a target's active site. nih.gov The specific location and electronic nature of the methoxy group at position 5 would therefore be expected to fine-tune these interactions, influencing the compound's binding affinity and specificity.

PositionType of SubstituentInfluence on Biological ActivityReference
2 Methyl, Thiol, Substituted Phenyl/NaphthylOften considered essential for antimicrobial and antiproliferative activities. researchgate.netnih.govmdpi.com
3 Substituted Aromatic Ring, Heterocyclic MoietiesCrucial for activity; adding heterocyclic moieties can increase activity. nih.govnih.gov
6, 8 Halogen AtomsCan improve antimicrobial activities. nih.gov
General Electron-donating groups (e.g., Methoxy)Can lead to more active molecules in certain contexts (e.g., antibacterial). nih.gov
General Electron-withdrawing groups (e.g., Halogens)Can enhance specific activities, such as COX-2 inhibition. nih.gov

Stereochemical Aspects of Molecular Recognition (e.g., Axial Chirality)

The unique three-dimensional conformation of quinazolinone derivatives is a critical determinant of their interaction with biological targets. mdpi.com A key stereochemical feature in this class of compounds is axial chirality, which arises from restricted rotation (atropisomerism) around a single bond. mdpi.comthieme-connect.com This phenomenon is particularly prevalent in quinazolinones bearing bulky substituents, which create sufficient steric hindrance to prevent free rotation, leading to the existence of stable, non-superimposable rotational isomers (atropisomers). nih.gov

This axial chirality imparts distinct spatial arrangements and electronic properties to the molecule, which are indispensable for molecular recognition by chiral biological targets like enzymes and receptors. mdpi.com The introduction of axial chirality has been shown to increase the pharmacological action of certain quinazoline derivatives. nih.gov

Different types of axial chirality have been identified in quinazolinone structures:

C–N Axial Chirality: This is the most common type and occurs when the nitrogen atom of the quinazolinone ring is connected to a planar structure, such as an aryl group, that has a bulky ortho-substituent. mdpi.comthieme-connect.com The steric barrier created by the substituent restricts rotation around the C–N bond. The stability of this chiral axis is directly influenced by the size of the ortho-substituent; larger groups lead to a higher rotational barrier. thieme-connect.com

C–C Axial Chirality: This form of chirality can be constructed, for example, in 2-aryl quinazolinones where restricted rotation occurs around the carbon-carbon bond connecting the quinazolinone core to the aryl group at position 2. mdpi.com

N–N Axial Chirality: A less common but significant type of chirality has been established in 3-aminoquinazolinones, where restricted rotation occurs around the nitrogen-nitrogen bond. mdpi.com

The existence of stable atropisomers means that different enantiomers of the same compound can exhibit vastly different biological activities. For instance, in a series of atropisomeric quinazolin-4-one derivatives developed as AMPA receptor antagonists, the separation of the atropisomers led to the identification of a specific isomer with high-affinity binding and potent anticonvulsant activity, highlighting the importance of stereochemistry in target recognition. nih.gov The distinct 3D arrangement of atoms in each atropisomer allows for differential fitting into the chiral binding pocket of a receptor, leading to variations in binding affinity and subsequent biological response.

Type of Axial ChiralityBond with Restricted RotationCommon Structural FeatureReference
C–N Chirality Carbon-NitrogenBulky ortho-substituent on an N-aryl group. mdpi.comthieme-connect.com
C–C Chirality Carbon-CarbonConnection between the quinazolinone core and a substituted aryl group (e.g., at position 2). mdpi.com
N–N Chirality Nitrogen-NitrogenFound in derivatives such as 3-aminoquinazolinones. mdpi.com

Emerging Research Avenues and Translational Perspectives

Development of Advanced Synthetic Strategies for 5-methoxy-4aH-quinazolin-4-one Analogues

The generation of diverse libraries of this compound analogues for biological screening hinges on the availability of efficient and versatile synthetic methods. Modern organic synthesis has moved beyond traditional techniques to embrace strategies that offer higher yields, greater complexity, and improved environmental sustainability. mdpi.com

Advanced synthetic methodologies applicable to the quinazolinone core include:

Multicomponent Reactions (MCRs): These reactions are highly efficient, combining three or more reactants in a single step to rapidly construct complex molecules like quinazolinones. mdpi.com MCRs offer a powerful tool for creating a wide array of analogues by simply varying the initial building blocks. mdpi.com

Transition-Metal Catalysis: Palladium-catalyzed reactions, in particular, have become instrumental in forming the quinazolinone skeleton. mdpi.combgu.ac.il Techniques like carbonylative transformations and C-N bond formation enable the synthesis of diverse derivatives under controlled conditions. bgu.ac.ilresearchgate.net

Photocatalysis: The use of visible light to induce chemical reactions represents a green and efficient approach. researchgate.net Light-induced cyclization and oxidation processes have been successfully applied to produce the quinazolinone core, offering a novel strategy for synthesizing analogues. researchgate.net

These advanced strategies are crucial for systematically modifying the this compound scaffold. By altering substituents at various positions, medicinal chemists can fine-tune the molecule's properties to enhance its biological activity and selectivity. A summary of these modern synthetic approaches is provided below.

Synthetic StrategyDescriptionKey Advantages
Multicomponent Reactions (MCRs) Three or more reactants are combined in a single synthetic operation to form a complex product. mdpi.comHigh efficiency, reduced waste, rapid generation of molecular diversity. mdpi.com
Transition-Metal Catalysis Utilizes metals like palladium to catalyze key bond-forming steps, such as C-N coupling and cyclocarbonylation. mdpi.comresearchgate.netHigh selectivity, broad functional group tolerance, controlled reaction conditions. mdpi.com
Photocatalysis Employs visible light to drive chemical reactions, often using a photocatalyst to facilitate electron transfer. researchgate.netEnvironmentally friendly ("green chemistry"), mild reaction conditions, unique reactivity. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govspringernature.com For a scaffold like this compound, these computational tools can predict the biological activities and physicochemical properties of novel analogues before they are synthesized. mdpi.com

Key applications of AI/ML in this context include:

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are used to build QSAR models that correlate the structural features of quinazolinone derivatives with their biological activity. nih.govslideshare.net These models can then screen virtual libraries of compounds to identify the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. slideshare.net By learning the chemical rules and patterns from known active compounds, these models can propose novel this compound analogues with optimized properties for a specific biological target. springernature.com

ADME/T Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties of virtual compounds. distantreader.orgtandfonline.com This allows researchers to prioritize analogues with favorable drug-like profiles early in the discovery process, reducing the likelihood of late-stage failures. nih.gov

The integration of AI and ML significantly de-risks and streamlines the process of developing new therapeutic agents based on the this compound framework.

Investigation of Multi-Targeting Approaches for Complex Biological Systems

The traditional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. nih.govnih.gov Consequently, there is growing interest in developing single molecules that can modulate multiple targets simultaneously. nih.gov The quinazolinone scaffold is particularly well-suited for this "polypharmacology" approach due to its structural versatility, which allows it to interact with various biological targets. nih.govnih.gov

Research has demonstrated that quinazolinone derivatives can be designed as multi-target inhibitors, particularly in oncology. ijcce.ac.ir For example, analogues have been developed to dually inhibit key signaling proteins like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are critical drivers of tumor growth and angiogenesis. ijcce.ac.irrsc.org Other research has focused on creating dual inhibitors of PI3K and HDAC, two other important targets in cancer therapy. nih.gov

By strategically modifying the this compound core, it is conceivable to design novel analogues that engage multiple disease-relevant targets, potentially leading to synergistic therapeutic effects and overcoming drug resistance mechanisms. nih.govnih.gov

Target CombinationDisease AreaRationale for Multi-TargetingRepresentative Quinazolinone Research
EGFR / VEGFR CancerSimultaneously block tumor cell proliferation (EGFR) and blood vessel formation (VEGFR). ijcce.ac.irDesign of 4-anilinoquinazolines as dual inhibitors. ijcce.ac.irrsc.org
PI3K / HDAC CancerInhibit a key cell survival pathway (PI3K) and modify gene expression to be anti-proliferative (HDAC). nih.govDevelopment of quinazolin-4-one based hydroxamic acids. nih.gov
Multiple Kinases CancerInhibit a panel of kinases involved in cell cycle progression and signaling (e.g., CDK2, HER2). nih.govSynthesis of 2,3-disubstituted quinazolin-4(3H)-ones. nih.gov

Role of this compound in Probing Fundamental Biological Processes

Beyond their therapeutic potential, specifically designed molecules can serve as chemical probes to investigate fundamental biological processes. An ideal probe is potent, selective, and engages its target in a well-understood manner, allowing researchers to elucidate the function of a particular protein in cellular pathways.

Derivatives of the quinazolinone scaffold have been successfully developed as chemical probes. nih.govnih.gov For instance, specific quinazolin-4-amine (B77745) derivatives have been synthesized as highly selective inhibitors of Aurora A kinase, a protein involved in cell division, enabling detailed studies of its role in mitosis. nih.gov Similarly, other analogues have been created to target enzymes like EZH2, a histone methyltransferase involved in epigenetic regulation, or receptors like mGlu7, a glutamate (B1630785) receptor implicated in neuropsychiatric disorders. mdpi.comnih.gov

By developing selective ligands based on the this compound structure, future research could create valuable tools for exploring the biology of their respective targets. These probes could be used to validate new drug targets, dissect complex signaling networks, and ultimately deepen our understanding of human biology and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.